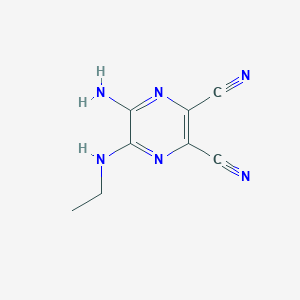
5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile, also known as AEPD, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. AEPD has been found to exhibit a wide range of biological activities, including antimalarial, antitumor, and anti-inflammatory effects. In
Mecanismo De Acción
The exact mechanism of action of 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in the growth and proliferation of cancer cells and the malaria parasite. 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile has been shown to inhibit the activity of dihydrofolate reductase, a key enzyme involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of nucleic acid synthesis, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile has also been found to have antimalarial activity, inhibiting the growth and replication of the malaria parasite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile is its potent antimalarial and antitumor activity. This makes it a promising candidate for the development of new drugs for the treatment of these diseases. However, 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile also has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage to prevent degradation. Additionally, 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile. One area of interest is the development of new drugs based on 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile for the treatment of malaria and cancer. Another area of research is the investigation of the mechanism of action of 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile, which could lead to the development of more effective drugs. Additionally, further studies are needed to determine the safety and toxicity of 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile, which is important for the development of new drugs for clinical use.
Métodos De Síntesis
The synthesis of 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile involves the reaction of 5-amino-2,3-dicyano-6-hydroxypyrazine with ethylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile as the final product. The synthesis method has been optimized to yield high purity 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile with good yields.
Aplicaciones Científicas De Investigación
5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antimalarial activity against Plasmodium falciparum, the causative agent of malaria. 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile has been found to exhibit anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
123188-99-8 |
|---|---|
Nombre del producto |
5-Amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile |
Fórmula molecular |
C8H8N6 |
Peso molecular |
188.19 g/mol |
Nombre IUPAC |
5-amino-6-(ethylamino)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H8N6/c1-2-12-8-7(11)13-5(3-9)6(4-10)14-8/h2H2,1H3,(H2,11,13)(H,12,14) |
Clave InChI |
ZJDWHIVCIAXIKL-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=C(N=C1N)C#N)C#N |
SMILES canónico |
CCNC1=NC(=C(N=C1N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



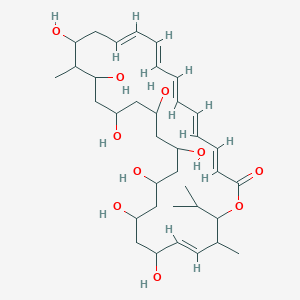
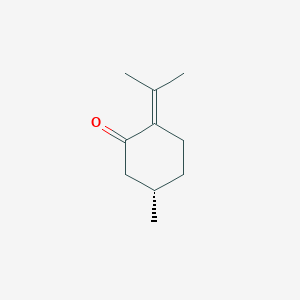

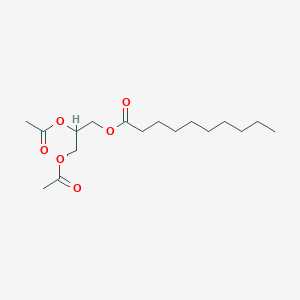
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)
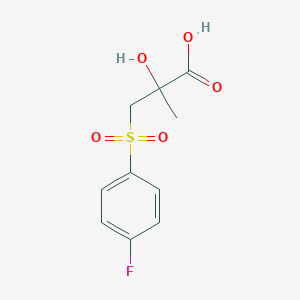
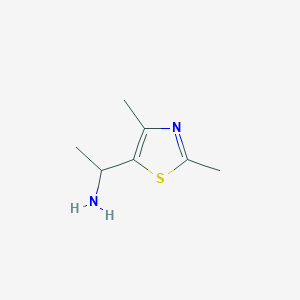

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)
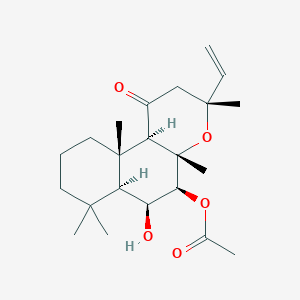
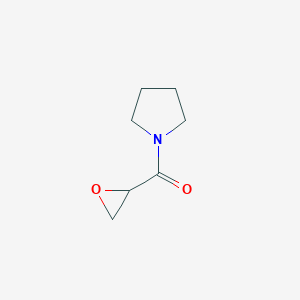
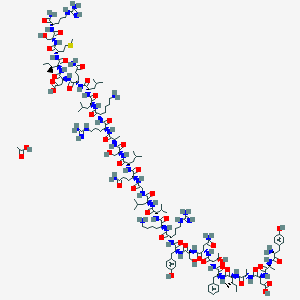
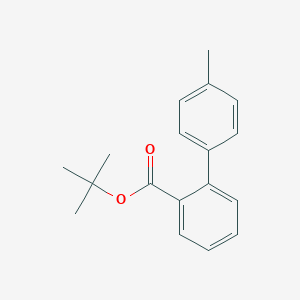
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)